4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to an oxadiazole ring and a sulfamoyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Benzamide Core: The oxadiazole intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the oxadiazole ring can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-triazol-2-yl]benzamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole ring and the sulfamoyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O8S/c1-31-11-9-27(10-12-32-2)36(29,30)20-7-5-16(6-8-20)21(28)24-23-26-25-22(35-23)17-13-18(33-3)15-19(14-17)34-4/h5-8,13-15H,9-12H2,1-4H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXYKCPCHKZHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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